Tos(-2)[Tos(-6)]Glc1Me
Description
Tos(-2)[Tos(-6)]Glc1Me, or methyl 2,6-di-O-tosyl-β-D-glucopyranoside, is a chemically modified glucose derivative where two hydroxyl groups (at positions 2 and 6) are substituted with para-toluenesulfonyl (tosyl) groups. This modification enhances its utility as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the tosyl groups act as leaving groups.
Properties
Molecular Formula |
C21H26O10S2 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4-dihydroxy-6-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H26O10S2/c1-13-4-8-15(9-5-13)32(24,25)29-12-17-18(22)19(23)20(21(28-3)30-17)31-33(26,27)16-10-6-14(2)7-11-16/h4-11,17-23H,12H2,1-3H3/t17-,18-,19+,20-,21?/m1/s1 |
InChI Key |
LETWHQSOZHSWKU-AWGDKMGJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tos(-2)[Tos(-6)]Glc1Me typically involves multi-step organic reactions. The process begins with the protection of the glucosyl moiety, followed by the introduction of tosyl groups through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, along with specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Tos(-2)[Tos(-6)]Glc1Me undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove tosyl groups or alter the oxidation state of the compound.
Substitution: this compound can participate in nucleophilic substitution reactions, where tosyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-sulfur or carbon-nitrogen bonds.
Scientific Research Applications
Tos(-2)[Tos(-6)]Glc1Me has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules through various reaction pathways.
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions due to its reactive tosyl groups.
Industry: this compound is utilized in the production of specialty chemicals and materials, where its unique reactivity can be harnessed for specific applications.
Mechanism of Action
The mechanism by which Tos(-2)[Tos(-6)]Glc1Me exerts its effects involves the reactivity of its tosyl groups. These groups can act as electrophiles, facilitating nucleophilic attack and subsequent chemical transformations. The glucosyl moiety may also play a role in the compound’s interactions with biological molecules, potentially influencing its binding affinity and specificity.
Comparison with Similar Compounds
Mono-Tosylated Glucose Derivatives
Methyl 6-O-Tosyl-β-D-glucopyranoside Molecular Formula: C₁₄H₂₀O₈S Molecular Weight: 356.37 g/mol Solubility: Higher solubility in polar solvents (Log S = -2.1) compared to the di-substituted derivative due to reduced hydrophobicity . Reactivity: Undergoes nucleophilic substitution at position 6 but lacks reactivity at position 2.
Methyl 2-O-Tosyl-β-D-glucopyranoside Molecular Formula: C₁₄H₂₀O₈S Molecular Weight: 356.37 g/mol Applications: Used in glycosylation reactions where steric hindrance at position 6 is undesirable.
Multi-Tosylated Carbohydrates
Methyl 2,3,6-Tri-O-Tosyl-β-D-glucopyranoside Molecular Formula: C₂₇H₃₂O₁₁S₃ Molecular Weight: 668.73 g/mol Stability: Reduced solubility (Log S = -3.2) and increased steric hindrance limit its utility in SN2 reactions .
Non-Carbohydrate Tosylated Compounds
2-(4-Nitrophenyl)benzimidazole ()
- Molecular Formula : C₁₃H₉N₃O₂
- Molecular Weight : 239.23 g/mol
- Functionality : Demonstrates higher electrophilicity due to the nitro group but lacks the stereochemical complexity of glucose derivatives .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Log S (ESOL) | Solubility Class |
|---|---|---|---|---|
| This compound | C₂₀H₂₄O₁₀S₂ | 512.53 | -2.63 | Low |
| Methyl 6-O-Tosyl-glucoside | C₁₄H₂₀O₈S | 356.37 | -2.10 | Moderate |
| PEG6-Tos | C₁₇H₂₈O₈S | 392.47 | -1.98 | High |
| 2-(4-Nitrophenyl)benzimidazole | C₁₃H₉N₃O₂ | 239.23 | -2.47 | Moderate |
Key Findings
- This compound exhibits lower solubility than PEG6-Tos due to its rigid glucose core and dual hydrophobic tosyl groups .
- Compared to mono-tosylated glucosides, this compound offers dual reactive sites for sequential functionalization, making it valuable in polymer chemistry .
- The synthetic yield of this compound (75%) is lower than that of PEG6-Tos (98%), likely due to steric challenges during di-substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
